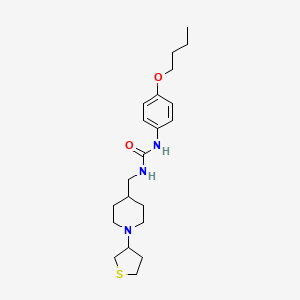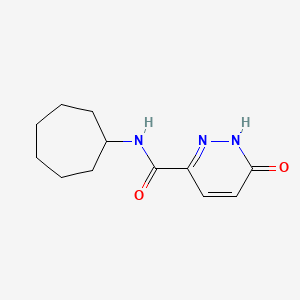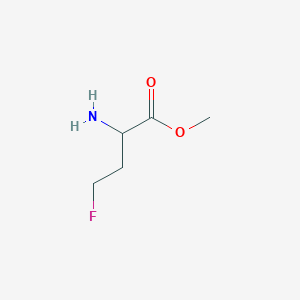
Methyl 2-amino-4-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Synthesis and Structural Studies
Methyl 2-amino-4-fluorobutanoate and its derivatives have been utilized in various synthetic processes. For instance, it has been employed in the stereoselective synthesis of γ‐fluorinated α‐amino acids, which are significant in medicinal chemistry and enzyme inhibition studies. The synthesis involved diastereoselective alkylation at low temperatures and was used to create several fluorinated amino acids with high enantiomeric excess, showcasing its versatility in producing chiral compounds (Laue, Kröger, Wegelius, & Haufe, 2000).
2. Inhibitor Studies and Active Site Mapping
This compound derivatives have shown potential as inhibitors in biochemical processes. For instance, 4-Amino-2-(substituted methyl)-2-butenoic acids, synthesized from related compounds, demonstrated their role as potent competitive reversible inhibitors in gamma-aminobutyric acid aminotransferase (GABA-T) studies. This has implications for understanding the active sites of enzymes and for drug development (Silverman, Durkee, & Invergo, 1986).
3. Cancer Research and Drug Development
In cancer research and drug development, derivatives of this compound have been synthesized and tested for their cytotoxic effects. For example, amino acetate functionalized Schiff base organotin(IV) complexes have been characterized and tested against various human tumor cell lines, showing promising cytotoxic activity. This highlights the potential of these compounds in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
4. Molecular Imaging and PET Studies
The compound has found application in positron emission tomography (PET) studies for molecular imaging. A study on the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) by nucleophilic ring opening of an aziridine precursor highlighted its potential in selective targeting and accumulation within cells undergoing apoptotic cell death, which is significant for monitoring antiapoptotic drug treatments (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).
Properties
IUPAC Name |
methyl 2-amino-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXULAKDLPCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
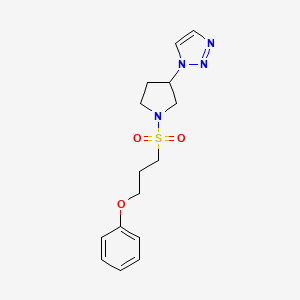
![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)
![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2684916.png)
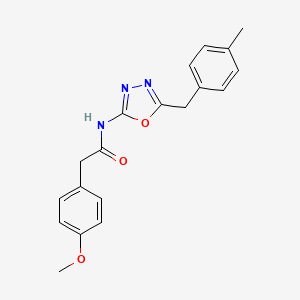
![Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2684918.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2684920.png)

![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)


